molecular formula C12H13ClO3 B8376527 2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester

2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester

Cat. No.: B8376527
M. Wt: 240.68 g/mol
InChI Key: IELIKWNPYCGWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to a methylpropionic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester typically involves the esterification of 2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent, and the reaction is performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophilic substitution reactions are often conducted in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.

Major Products Formed

    Hydrolysis: 2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid and methanol.

    Reduction: 2-(4-Hydroxyphenyl)-2-methylpropionic acid methyl ester.

    Substitution: Various amides or esters, depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the production of drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the manufacture of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester depends on its specific application. In pharmaceutical research, the compound may act as a prodrug, releasing the active drug upon metabolic conversion. The chlorocarbonyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The molecular targets and pathways involved vary depending on the specific drug or application.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chlorocarbonylbenzoate: Similar structure but lacks the methylpropionic acid moiety.

    2-(4-Chlorophenyl)-2-methylpropionic acid: Similar structure but lacks the ester group.

    4-Chlorobenzoyl chloride: Contains the chlorocarbonyl group but lacks the ester and methylpropionic acid moieties.

Uniqueness

2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester is unique due to the combination of its functional groups, which allows for diverse chemical reactivity and applications. The presence of both the ester and chlorocarbonyl groups provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

methyl 2-(4-carbonochloridoylphenyl)-2-methylpropanoate

InChI

InChI=1S/C12H13ClO3/c1-12(2,11(15)16-3)9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3

InChI Key

IELIKWNPYCGWTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)Cl)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of AlCl3 (500.0 mg, 3.75 mmol) in CH2Cl2 at −10° C. was added dropwise oxalyl chloride (476.0 mg, 3.75 mmol) in CH2Cl2. The mixture was stirred at this temperature for 30 min. Then a solution of 2-methyl-2-phenyl-propionic acid methyl ester (178.0 mg, 1.0 mmol) in CH2Cl2 was added. The resulted mixture was stirred at −10° C. for 1 hr and rt overnight. The mixture was filtered through a pad of celite, the solvent and excess oxalyl chloride was removed under reduced pressure. The residue was dissolved in chlorobenzene and refluxed for 4 hr. Solvent was removed and the residue was dried to give 2-(4-chlorocarbonyl-phenyl)-2-methyl-propionic acid methyl ester.
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
476 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
178 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.